N-(5-Fluoro-2-iodophenyl)acetamide
Overview
Description
N-(5-Fluoro-2-iodophenyl)acetamide is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of both fluorine and iodine atoms on a phenyl ring, which is attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-iodophenyl)acetamide typically involves the following steps:
Halogenation: The starting material, 2-iodoaniline, undergoes halogenation to introduce a fluorine atom at the 5-position of the phenyl ring. This can be achieved using a fluorinating agent such as Selectfluor under controlled conditions.
Acetylation: The halogenated intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine. This step introduces the acetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The presence of both fluorine and iodine allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-Fluoro-2-azidophenyl)acetamide, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
N-(5-Fluoro-2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which N-(5-Fluoro-2-iodophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-(5-Fluoro-2-iodophenyl)acetamide can be compared with other halogenated acetamides, such as:
N-(4-Fluoro-2-iodophenyl)acetamide: Similar structure but with the fluorine atom at the 4-position, which may affect its reactivity and binding properties.
N-(5-Chloro-2-iodophenyl)acetamide: Chlorine instead of fluorine, leading to different chemical and biological properties.
N-(5-Fluoro-2-bromophenyl)acetamide: Bromine instead of iodine, which can influence the compound’s reactivity in substitution and coupling reactions.
The uniqueness of this compound lies in the specific combination of fluorine and iodine, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(5-fluoro-2-iodophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGDBLACCCBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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